molecular formula C9H11NO2S B12076310 4-Aminothiochroman 1,1-dioxide hydrochloride

4-Aminothiochroman 1,1-dioxide hydrochloride

Cat. No.: B12076310
M. Wt: 197.26 g/mol
InChI Key: AGQPICIMOSZNKU-UHFFFAOYSA-N
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Description

4-Aminothiochroman 1,1-dioxide hydrochloride is a heterocyclic compound with the molecular formula C₉H₁₂ClNO₂S It is a derivative of thiochroman, which is a sulfur-containing analog of chroman

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminothiochroman 1,1-dioxide hydrochloride typically involves the following steps:

    Formation of Thiochroman: The initial step involves the synthesis of thiochroman, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Oxidation: Thiochroman is then oxidized to form thiochroman 1,1-dioxide. This oxidation can be carried out using oxidizing agents such as hydrogen peroxide or peracids.

    Amination: The introduction of the amino group at the 4-position is achieved through nucleophilic substitution reactions. This can be done using amines under suitable conditions.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

    Continuous Flow Reactors: To ensure consistent quality and yield.

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Advanced purification techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Aminothiochroman 1,1-dioxide hydrochloride undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to the sulfide.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alkyl halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiochroman derivatives.

    Substitution: Various substituted thiochroman derivatives.

Scientific Research Applications

4-Aminothiochroman 1,1-dioxide hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Aminothiochroman 1,1-dioxide hydrochloride involves its interaction with specific molecular targets. For instance, derivatives bearing vinyl sulfone moieties are known to inhibit cysteine proteases through nucleophilic attack on the β position to the sulfone . Further studies are required to elucidate the detailed mechanism of action for other derivatives.

Comparison with Similar Compounds

Similar Compounds

    Thiochroman: The parent compound without the amino and sulfone groups.

    Thiochroman 1,1-dioxide: Lacks the amino group.

    4-Aminothiochroman: Lacks the sulfone group.

Uniqueness

4-Aminothiochroman 1,1-dioxide hydrochloride is unique due to the presence of both the amino and sulfone groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c10-8-5-6-13(11,12)9-4-2-1-3-7(8)9/h1-4,8H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQPICIMOSZNKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2=CC=CC=C2C1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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